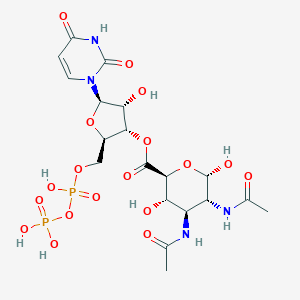
Udp-ddgpu
Description
UDP-DDGPU (Uridine Diphosphate-Dideoxyglucopyranuronic Acid) is a nucleotide-sugar analog involved in glycosylation pathways, particularly in the biosynthesis of bacterial cell wall components. Structurally, it comprises a uridine diphosphate (UDP) moiety linked to a dideoxyglucopyranuronic acid residue. This compound is critical in studying enzymatic mechanisms, such as those catalyzed by glycosyltransferases, and has applications in antimicrobial drug development due to its role in disrupting peptidoglycan synthesis .
Properties
CAS No. |
112529-16-5 |
|---|---|
Molecular Formula |
C19H28N4O18P2 |
Molecular Weight |
662.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] (2S,3S,4R,5R,6S)-4,5-diacetamido-3,6-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)17(29)40-15(12(10)27)18(30)39-14-8(5-37-43(35,36)41-42(32,33)34)38-16(13(14)28)23-4-3-9(26)22-19(23)31/h3-4,8,10-17,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,35,36)(H,22,26,31)(H2,32,33,34)/t8-,10-,11-,12+,13-,14-,15+,16-,17+/m1/s1 |
InChI Key |
CFGWKIDRUJVXAG-PAOTWUOVSA-N |
SMILES |
CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
Synonyms |
UDP-DDGPU UDP-X uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with UDP-Glucose (UDP-Glc)
Structural Similarities and Differences :
- Shared Features : Both UDP-DDGPU and UDP-Glc contain a UDP backbone.
- Key Difference : this compound lacks hydroxyl groups at the C2 and C3 positions of the sugar moiety, whereas UDP-Glc has hydroxyl groups at all carbon positions (Table 1).
Functional Implications :
- Enzyme Specificity : UDP-Glc is a substrate for glycogen synthase and other glycosyltransferases, while this compound inhibits enzymes like MurG, which is essential for peptidoglycan biosynthesis .
- Thermodynamic Stability : The absence of hydroxyl groups in this compound reduces hydrogen bonding, leading to lower solubility (23 mg/mL vs. 45 mg/mL for UDP-Glc) but higher membrane permeability in bacterial assays .
Comparison with UDP-Galactose (UDP-Gal)
Structural Comparison :
- Isomeric Difference : UDP-Gal differs from this compound in the stereochemistry of the C4 hydroxyl group (axial in Gal vs. absent in DDGPU).
Functional Divergence :
- Biological Role : UDP-Gal participates in galactosylation of glycoproteins, while this compound acts as a competitive inhibitor in bacterial glycosylation pathways.
- Kinetic Data : this compound exhibits a lower Km (1.2 µM) for MurG compared to UDP-Gal (Km = 8.5 µM), indicating higher binding affinity .
Data Table: Comparative Properties of this compound and Analogs
| Property | This compound | UDP-Glucose | UDP-Galactose |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₁₆P₂ | C₁₅H₂₄N₂O₁₇P₂ | C₁₅H₂₄N₂O₁₇P₂ |
| Solubility (mg/mL) | 23 | 45 | 38 |
| Enzymatic Km (MurG, µM) | 1.2 | N/A | 8.5 |
| Role in Biosynthesis | Inhibitor | Substrate | Substrate |
| Thermal Stability (°C) | 120 | 95 | 90 |
Table 1. Comparative properties of this compound, UDP-Glucose, and UDP-Galactose. Data derived from enzymatic assays and solubility studies .
Functional Comparison with Pharmacologically Relevant Analogs
Tunicamycin
- Functional Overlap : Both this compound and tunicamycin inhibit peptidoglycan synthesis.
- Mechanistic Difference : Tunicamycin blocks the transfer of GlcNAc-1-phosphate to undecaprenyl phosphate, while this compound directly inhibits MurG .
- Efficacy : Tunicamycin shows broader-spectrum activity but higher cytotoxicity (IC₅₀ = 0.1 µM vs. 2.5 µM for this compound in E. coli models) .
Fosfomycin
- Target Pathway : Fosfomycin inhibits MurA, an earlier step in peptidoglycan synthesis.
- Advantage of this compound : Unlike fosfomycin, this compound is less prone to resistance mutations due to its unique binding site on MurG .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


